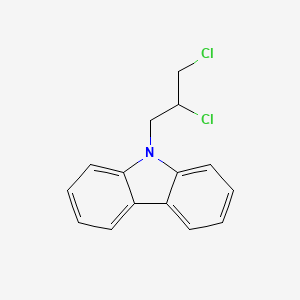
9-(2,3-dichloropropyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dichloropropyl)-9H-carbazole, also known as DCPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound belongs to the carbazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 9-(2,3-dichloropropyl)-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
9-(2,3-dichloropropyl)-9H-carbazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In animal models, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
9-(2,3-dichloropropyl)-9H-carbazole has several advantages for lab experiments, including its high purity, stability, and availability. However, 9-(2,3-dichloropropyl)-9H-carbazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 9-(2,3-dichloropropyl)-9H-carbazole in lab experiments.
Future Directions
There are several future directions for research on 9-(2,3-dichloropropyl)-9H-carbazole, including its potential applications in cancer therapy, neuroprotection, and organic electronics. In cancer therapy, 9-(2,3-dichloropropyl)-9H-carbazole could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In neuroprotection, 9-(2,3-dichloropropyl)-9H-carbazole could be studied further for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole could be further optimized for its charge transport properties and used in the development of more efficient OLEDs and DSSCs.
Conclusion:
In conclusion, 9-(2,3-dichloropropyl)-9H-carbazole is a synthetic compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 9-(2,3-dichloropropyl)-9H-carbazole could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as the development of more efficient organic electronic devices.
Synthesis Methods
9-(2,3-dichloropropyl)-9H-carbazole can be synthesized using several methods, including the Pd-catalyzed cross-coupling reaction, Suzuki-Miyaura coupling reaction, and the direct alkylation of carbazole. The most commonly used method is the Pd-catalyzed cross-coupling reaction between 2,3-dichloropropyl chloride and carbazole in the presence of a palladium catalyst and a base. This method yields a high purity product with a yield of up to 95%.
Scientific Research Applications
9-(2,3-dichloropropyl)-9H-carbazole has been extensively studied for its potential applications in various research fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties. In biomedicine, 9-(2,3-dichloropropyl)-9H-carbazole has been studied for its potential anticancer, anti-inflammatory, and neuroprotective activities.
properties
IUPAC Name |
9-(2,3-dichloropropyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N/c16-9-11(17)10-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRIMPBLBCLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2975394.png)
![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
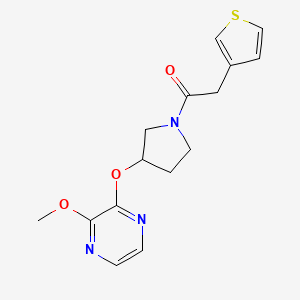
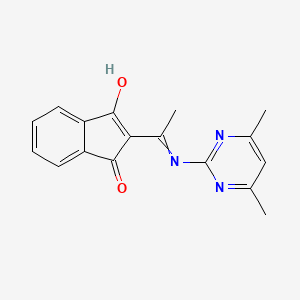

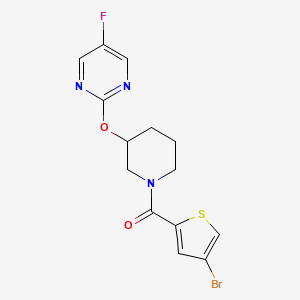
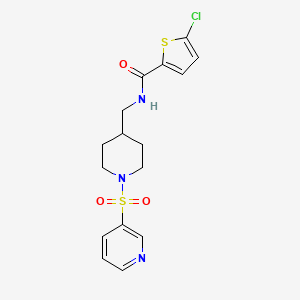
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
